molecular formula C7H4Cl4O B8661235 2,3,4,4-Tetrachloro-8-oxabicyclo[3.2.1]octa-2,6-diene

2,3,4,4-Tetrachloro-8-oxabicyclo[3.2.1]octa-2,6-diene

Cat. No. B8661235
M. Wt: 245.9 g/mol
InChI Key: SPCSYZOTCUGEDH-UHFFFAOYSA-N
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Patent
US08461083B2

Procedure details

A stirred mixture of 1,2,3,3-tetrachlorocyclopropene (60 g) and furan (22.97 g) in dry toluene (600 ml) was heated to reflux for 30 hours. The solvent was evaporated under reduced pressure to afford the required product, 75.4 g. 1H NMR (CDCl3) δ: 6.90 (1H, dd), 6.45 (1H, dd), 5.41 (1H, d), 4.93 (1H, d).
Quantity
60 g
Type
reactant
Reaction Step One
Name
Quantity
22.97 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:4]([Cl:6])([Cl:5])[C:3]=1[Cl:7].[O:8]1[CH:12]=[CH:11][CH:10]=[CH:9]1>C1(C)C=CC=CC=1>[Cl:1][C:2]1[CH:9]2[O:8][CH:12]([C:4]([Cl:6])([Cl:5])[C:3]=1[Cl:7])[CH:11]=[CH:10]2

Inputs

Step One
Name
Quantity
60 g
Type
reactant
Smiles
ClC1=C(C1(Cl)Cl)Cl
Name
Quantity
22.97 g
Type
reactant
Smiles
O1C=CC=C1
Name
Quantity
600 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 30 hours
Duration
30 h
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
ClC=1C2C=CC(C(C1Cl)(Cl)Cl)O2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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